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Compound of Interest

Compound Name: 3-(Methylthio)propyl acetate

Cat. No.: B104257 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3-(Methylthio)propyl acetate (CAS No. 16630-55-0), a compound of interest in various

chemical and biological research fields. This document presents Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented

by detailed experimental protocols to facilitate replication and further investigation.

Chemical Structure and Properties
IUPAC Name: 3-(methylthio)propyl acetate

Synonyms: Methionol acetate, Acetic acid 3-(methylthio)propyl ester

Molecular Formula: C₆H₁₂O₂S[1]

Molecular Weight: 148.22 g/mol [1]

Chemical Structure:

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 3-
(Methylthio)propyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Signal
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

a ~4.1 Triplet (t) -O-CH₂-

b ~2.5 Triplet (t) -S-CH₂-

c ~2.1 Singlet (s) S-CH₃

d ~2.0 Singlet (s) C(=O)-CH₃

e ~1.9 Quintet -CH₂-CH₂-CH₂-

Note: Predicted values based on typical chemical shifts. For definitive assignments,

experimental data from a high-resolution instrument is required.

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom Chemical Shift (δ) ppm

C=O ~171.0

-O-CH₂- ~63.0

-S-CH₂- ~30.0

-CH₂-CH₂-CH₂- ~29.0

C(=O)-CH₃ ~21.0

S-CH₃ ~15.5

Note: Predicted values. Experimental verification is recommended.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1240 Strong C-O stretch (ester)

~1040 Medium C-O stretch

~650 Weak C-S stretch

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

148 Moderate [M]⁺ (Molecular Ion)

88 High [CH₃SCH₂CH₂CH₂O]⁺

73 High [CH₃SCH₂CH₂]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic

data for a liquid sample like 3-(Methylthio)propyl acetate.

NMR Spectroscopy
Sample Preparation: A solution of 3-(Methylthio)propyl acetate (typically 5-25 mg) is

prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for

chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition:
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The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is typically used.

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the

acquisition of a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the

signal-to-noise ratio.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

The plates are then mounted in a sample holder.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum. The data is

typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods. For a volatile liquid like 3-(Methylthio)propyl acetate, Gas Chromatography (GC)

is an ideal separation and introduction technique (GC-MS).

Ionization: Electron Ionization (EI) is a common method for GC-MS. The sample molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-(Methylthio)propyl acetate.
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Spectroscopic Analysis of 3-(Methylthio)propyl Acetate

3-(Methylthio)propyl Acetate

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR Data
(Chemical Shifts, Multiplicities)

¹³C NMR Data
(Chemical Shifts)

IR Data
(Vibrational Frequencies)

MS Data
(m/z Ratios, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b104257#spectroscopic-data-of-3-methylthio-propyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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